molecular formula C11H9NOS B1437342 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde CAS No. 1082943-06-3

4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde

Cat. No. B1437342
M. Wt: 203.26 g/mol
InChI Key: CBYYKPBMBIUWJS-UHFFFAOYSA-N
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Description

“4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde” is a heterocyclic organic compound. It has a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The molecular weight of this compound is 203.26 .


Synthesis Analysis

The synthesis of similar compounds often involves condensation reactions. For instance, the condensation of certain compounds with benzaldehyde in ethanol under reflux for several hours can yield related intermediates .


Molecular Structure Analysis

The molecular structure of “4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde” can be represented by the SMILES string Cc1nc(cs1)-c2ccc(C=O)cc2 . The compound has an aromatic thiazole ring, which is planar and characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Compounds related to "4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde" serve as potent intermediates in the synthesis of diverse heterocyclic compounds. For instance, 4-(2-R-aryl)-1,2,3-thia- and -selenadiazoles demonstrate powerful synthetic potential, being utilized in the creation of 1-benzofurans, indoles, 1-benzothiophenes, 1-benzoselenophenes, and complex derivatives, highlighting their significance in organic synthesis and drug design (Petrov & Androsov, 2013).

Medicinal Chemistry and Biological Activities

Benzothiazole derivatives, a category closely related to the structure of interest, exhibit a variety of pharmacological activities. These compounds are recognized for their antimicrobial, anti-inflammatory, antidiabetic, anticancer, and antioxidant properties, making them crucial scaffolds in drug discovery and development. For example, benzothiazole and its derivatives have been extensively studied for their broad range of biological activities, with modifications on the benzothiazole ring yielding compounds with enhanced activities and less toxic effects (Bhat & Belagali, 2020).

Drug Discovery and Development

The versatility of "4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde" related compounds is further exemplified in drug discovery, where these compounds form the backbone of many therapeutic agents. Benzothiazoles, in particular, have been patented for various therapeutic applications, especially in cancer research. Their role as a scaffold in drug development is underscored by their inclusion in several marketed drugs and compounds under clinical development, showcasing the ongoing interest in these molecules for pharmaceutical applications (Law & Yeong, 2022).

Future Directions

The future directions for “4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde” could involve further studies on its pharmacological activities. Thiazole derivatives have been reported to have various medicinal properties like anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities . Therefore, compounds with a structure similar to “4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde” may provide new insights for antifungal drug development .

properties

IUPAC Name

4-(4-methyl-1,3-thiazol-2-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NOS/c1-8-7-14-11(12-8)10-4-2-9(6-13)3-5-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBYYKPBMBIUWJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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